Acetylene-d2

Description

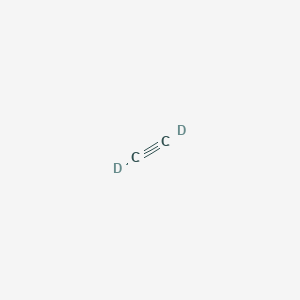

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-dideuterioethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28265-43-2 | |

| Record name | Ethyne-1,2-d2, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28265-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00147868 | |

| Record name | Acetylene-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Sigma-Aldrich MSDS] | |

| Record name | Acetylene-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-74-2 | |

| Record name | Ethyne-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Investigations of Acetylene D2

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy provides profound insights into the molecular structure, dynamics, and energy landscape of acetylene-d2 (C₂D₂). By probing the discrete vibrational and rotational energy levels, researchers can determine precise molecular constants, characterize intermolecular forces, and understand the effects of isotopic substitution.

Infrared (IR) spectroscopy is a primary tool for investigating the vibrational modes of molecules that induce a change in the dipole moment. For this compound, a linear molecule with D∞h symmetry, the infrared-active fundamental modes are the antisymmetric C-D stretching vibration (ν₃) and the bending vibration (ν₅).

The infrared spectrum of this compound exhibits well-resolved rotational fine structure accompanying the vibrational transitions. The analysis of these rovibrational lines allows for the determination of precise rotational constants for both the ground and vibrationally excited states. The frequencies of these lines can be expressed by equations that account for the rotational energy changes, such as ν = ν₀ + (B' + B")m + (B' - B")m², where ν₀ is the band origin, B' and B" are the rotational constants of the upper and lower states, respectively, and m relates to the rotational quantum number J. nist.gov

"Hot bands" are transitions that originate from a vibrationally excited state rather than the ground state. At room temperature, a sufficient population of molecules can exist in low-lying vibrational states, leading to observable hot bands in the spectrum. For instance, in the spectrum of C₂D₂, the fundamental ν₃ band, centered at 2439.24 cm⁻¹, is overlapped by a weaker hot band at 2433.76 cm⁻¹. nist.gov The analysis of hot bands is crucial for developing a comprehensive model of the molecule's vibrational energy levels and is particularly important for understanding the spectra of high-temperature environments like combustion systems and planetary atmospheres. universiteitleiden.nl High-resolution techniques, such as continuous-wave cavity ring-down spectroscopy, have enabled the detailed study of hot bands, even for low J-value transitions that are difficult to resolve with other methods. universiteitleiden.nl

The vibrational energy levels of a molecule are not perfectly harmonic; they are influenced by anharmonicity, which describes the deviation of the potential energy surface from a simple parabolic shape. This anharmonicity leads to several observable effects, including the non-uniform spacing of overtone and combination bands and the interaction between nearly degenerate vibrational levels, known as Fermi resonance or other anharmonic resonances. nist.govresearchgate.net

In this compound, a significant resonance interaction occurs between vibrational levels of the type (v₁, v₂, v₃) and (v₁-2, v₂, v₃+2), analogous to the interaction observed in C₂H₂. nist.gov Accounting for these resonances is essential for accurately modeling the vibrational energy pattern. nist.govresearchgate.net The analysis of numerous absorption bands, from the far-infrared to the near-infrared, has allowed for the determination of a detailed set of vibrational constants (ωᵢ) and anharmonicity constants (xᵢⱼ). nist.govresearchgate.net

**Table 1: Fundamental Vibrational Frequencies of this compound (C₂D₂) **

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |

| ν₁ | Σg⁺ | Symmetric C-D stretch | ~2700 | Raman |

| ν₂ | Σg⁺ | C-C stretch | 1762.4 | Raman tandfonline.com |

| ν₃ | Σu⁺ | Antisymmetric C-D stretch | 2439.24 | Infrared nist.gov |

| ν₄ | Πg | trans-bend | ~511 | Raman |

| ν₅ | Πu | cis-bend | 729.1 | Infrared |

Note: Values are approximate and can vary slightly between different studies. The table presents representative values to illustrate the modes.

Comprehensive spectroscopic databases like HITRAN (High-Resolution Transmission Molecular Absorption Database) and GEISA (Gestion et Etude des Informations Spectroscopiques Atmosphériques) are critical resources for a wide range of applications, including atmospheric science, astrophysics, and remote sensing. hitran.orgupmc.fr These databases compile extensive line-by-line spectroscopic parameters, such as line positions, intensities, and broadening coefficients, for numerous molecules and their isotopologues.

This compound and other deuterated acetylenes are included in these databases. upmc.frresearchgate.netunl.edu The data are derived from detailed laboratory spectroscopic studies and theoretical calculations. The inclusion of deuterated species is particularly important for planetary science, where the determination of isotopic ratios, such as the D/H ratio, provides crucial information about the formation and evolution of planetary atmospheres. upmc.frunl.edu For example, the detection of C₂HD in the atmosphere of Titan has allowed for the determination of the D/H ratio in that environment. upmc.frunl.edu These databases are continuously updated as new, more accurate measurements and analyses become available. hitran.org

Raman spectroscopy is complementary to infrared spectroscopy, as it probes vibrational modes that involve a change in the polarizability of the molecule. For a centrosymmetric molecule like this compound, the rule of mutual exclusion applies: vibrational modes that are Raman-active are infrared-inactive, and vice versa. The Raman-active fundamentals for C₂D₂ are the symmetric C-D stretch (ν₁), the C-C stretch (ν₂), and the trans-bending mode (ν₄). tandfonline.comcdnsciencepub.com

High-resolution Raman spectroscopy of gaseous C₂D₂ allows for the analysis of the rotational structure of these bands. From such analyses, precise values for the ground state rotational constant (B₀) can be determined. One study found B₀(C₄D₂) to be 0.12767 cm⁻¹ from its pure rotational Raman spectrum. cdnsciencepub.com Raman studies on copolymers of acetylene (B1199291) and this compound have also been used to investigate vibrational frequency dispersion. aip.orgaip.org The ν₂ band, corresponding to the C-C stretching vibration, has been observed at approximately 1764 cm⁻¹ in laser Raman spectroscopy experiments. tandfonline.com

Table 2: Example of Rotational and Vibrational Constants for this compound from Infrared Analysis

| Band | ν₀ (cm⁻¹) | B' (cm⁻¹) | B" (cm⁻¹) |

| ν₃ | 2439.243 | 0.84433 | 0.84770 |

| ν₂+ν₃ | 4192.365 | 0.84151 | 0.84770 |

| ν₁-ν₄ | 2167.93 | - | - |

Source: Data derived from the analysis presented in reference nist.gov. B" is the ground state rotational constant B₀. Note that ν₁-ν₄ is a difference band.

Infrared Spectroscopy

Characterization of Vibrational Modes and Anharmonicity

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique that provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. By applying Koopmans' theorem, the ionization energies can be correlated with the energies of the molecular orbitals.

Studies on this compound using photoionization with a mass spectrometer have determined a precise ionization energy of 11.416 eV for the removal of a πᵤ electron. nist.gov The resulting photoelectron spectrum shows vibrational structure, which corresponds to the vibrational modes of the C₂D₂⁺ cation in its electronic ground state. For this compound, vibrational levels with a quantum interval of 1775 cm⁻¹ were observed, corresponding to the C-C stretching frequency (ν₂) in the ground state of the ion. nist.gov This is a clear indication that the removal of a π bonding electron significantly affects the C-C bond. High-resolution absorption spectra in the vacuum ultraviolet (VUV) region also provide complementary data on the Rydberg states that converge to this ionization limit. nist.gov Time-resolved photoelectron spectroscopy has been employed to study the dynamics of excited electronic states in acetylene, revealing pathways for isomerization and relaxation. soton.ac.uk

High-Resolution Photoelectron Spectra of Dideutero-acetylene

High-resolution photoelectron spectroscopy (PES) has been instrumental in studying the electronic structure of dideuteroacetylene (C2D2) and its high-energy isomer, dideuterovinylidene (D2CC). berkeley.edu By photodetaching an electron from the corresponding anion (D2CC⁻), detailed energy spectra of the neutral molecule are obtained. berkeley.eduaip.org These experiments, often utilizing techniques like slow electron velocity-map imaging of cryogenically cooled anions (cryo-SEVI), produce spectra with significantly narrower peaks than previous studies, allowing for a more precise characterization of the molecule's vibrational eigenstates. berkeley.edu The spectra reveal transitions to various electronic states, including the singlet (X̃ ¹A₁) and triplet (ã ³B₂ and b̃ ³A₂) states of vinylidene. aip.org The analysis of these high-resolution spectra provides a detailed picture of the vibrational structure, even for energy levels well above the barrier for isomerization to acetylene. aip.org

Elucidation of Ionization Potentials and Vibrational Fine Structure

The detailed vibrational fine structure observed in the photoelectron spectra allows for the precise determination of key energetic and structural parameters. A vibrational analysis of the spectra for D2CC provides fundamental vibrational frequencies for the neutral molecule. aip.org This fine structure arises from transitions from the anion's ground vibrational state to various vibrational states of the neutral molecule. umb.edu The intensity profile of this structure is governed by the Franck-Condon principle, which relates transition probabilities to the overlap between the vibrational wavefunctions of the initial and final states. umb.edu

For the related H2CC isotopologue, the adiabatic electron affinity has been measured as 0.490 ± 0.006 eV. aip.org The spectra also allow for the measurement of vibrational frequencies for the neutral species. berkeley.edu The high resolution of cryo-SEVI experiments can resolve vibrational features and rotational band contours, leading to precise values for electron affinities and vibrational frequencies. berkeley.edu For instance, studies on the acetyl anion have yielded frequencies for the neutral radical with a precision of a few wavenumbers. berkeley.edu Similarly detailed analysis of the D2CC spectrum provides its unique vibrational constants. researchgate.net

| Isotopologue | Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| C2D2 | ν1 (Σg+) | 2705.5 | researchgate.net |

| C2D2 | ν2 (Σg+) | 1764.9 | researchgate.net |

| C2D2 | ν3 (Σu+) | 2439.3 | researchgate.net |

| C2D2 | ν4 (Πg) | 511.0 | researchgate.net |

| C2D2 | ν5 (Πu) | 538.7 | researchgate.net |

Infrared Vibrational Pre-excitation Studies of Deuterated Vinylidene Anions

To further explore the vibrational landscape and its influence on isomerization, infrared (IR) vibrational pre-excitation techniques are coupled with photoelectron spectroscopy. chemrxiv.orgacs.org In these IR cryo-SEVI experiments, cryogenically cooled deuterated vinylidene anions (D2CC⁻) are excited to a specific vibrational state by an IR laser pulse just before the electron is detached. chemrxiv.orgresearcher.life This approach allows for the study of how initial vibrational energy in different modes affects the resulting photoelectron spectrum and the underlying dynamics. acs.org For the H2CC⁻ isotopologue, excitation frequencies for the symmetric (ν₁) and antisymmetric (ν₅) CH₂ stretching modes were measured at 2590 ± 2 cm⁻¹ and 2658 ± 2 cm⁻¹, respectively. acs.orgresearcher.life Similar experiments on D2CC⁻ probe the corresponding CD₂ stretching modes. chemrxiv.org The resulting photoelectron spectra are noticeably different depending on which vibrational mode is initially excited, providing a powerful tool to investigate mode-specific effects. acs.org

Exploring Vinylidene/Acetylene Isomerization via Photoelectron Spectroscopy

The isomerization of vinylidene to acetylene is a classic example of a 1,2-hydrogen shift reaction. berkeley.eduacs.org High-resolution photoelectron spectroscopy of the D2CC⁻ anion provides a quantum state-specific view of this process. berkeley.edu The spectra reveal how different vibrational modes in the neutral D2CC molecule are coupled to the more stable C2D2 isomeric form. chemrxiv.org While most spectral features can be assigned to vinylidene eigenstates, certain vibrational excitations lead to broadening or fine structure in the peaks. berkeley.edu This is interpreted as evidence of tunneling-facilitated mixing with highly excited vibrational states of the acetylene isomer. berkeley.edu This effect is particularly pronounced for the in-plane rocking mode in H2CC but is largely suppressed in the deuterated D2CC isotopologue, highlighting the role of mass and zero-point energy in the tunneling dynamics. berkeley.edu Studies on the dication of acetylene have also observed rearrangement to the vinylidene configuration, estimating an upper limit of 60 femtoseconds for the isomerization time. osti.gov

Matrix Isolation Spectroscopy

Isolating molecules in inert cryogenic matrices provides a means to study their intrinsic properties and intermolecular interactions at very low temperatures.

Infrared Spectroscopic Characterization of this compound in Cryogenic Matrices

This compound has been characterized using infrared spectroscopy while trapped in cryogenic matrices like solid argon and neon. dtu.dk This technique allows for the observation of vibrational fundamentals that might be weak or forbidden in the gas phase. Thirty bands of C2D2 were observed in the gas phase between 1900 and 3300 cm⁻¹, allowing for the determination of rotational constants. researchgate.net In cryogenic neon matrices, intermolecular vibrational modes of C2D2 complexed with other molecules, such as heavy water, can be observed in the far-infrared and terahertz regions. dtu.dk For example, the acetylene/water-d2 complex displays an intermolecular vibrational mode at 119.1 cm⁻¹. dtu.dk The inert matrix environment minimizes intermolecular interactions, leading to sharp absorption bands that are ideal for comparison with theoretical calculations. ruhr-uni-bochum.de

| Complex | Matrix | Vibrational Mode | Observed Frequency (cm⁻¹) | Source |

|---|---|---|---|---|

| C2D2-D2O | Neon | Intermolecular | 119.1 | dtu.dk |

| C2H2-HCOOH | Argon | ν(O-H) of HCOOH | 3426 | |

| C2H2-HCOOH | Argon | ν(C-H) of C2H2 | 3265 |

Studies of Intermolecular Interactions and Complex Formation (e.g., with Formic Acid)

Cryogenic matrices are an excellent medium for forming and studying weakly bound molecular complexes. Formic acid, for instance, forms a hydrogen-bonded 1:1 adduct with acetylene in an argon matrix. The formation of this complex is confirmed by perturbations in the vibrational modes of both the formic acid and acetylene molecules observed in the IR spectrum. Theoretical calculations support the experimental findings, suggesting two stable structures for the complex. One involves a primary interaction between the carboxyl group of formic acid and the π-system of acetylene, while another involves a hydrogen bond between the carbonyl oxygen of the acid and a hydrogen atom of acetylene. These two most stable forms are observed experimentally in argon matrices, with the calculated spectral shifts showing good agreement with the observed ones. For a complex with deuterated formic acid, the observed H/D shift of –137 cm⁻¹ was in excellent agreement with the calculated value of –139 cm⁻¹.

Reactions of Laser-Ablated Metal Atoms with Acetylene in Matrices

The technique of laser ablation coupled with matrix isolation spectroscopy serves as a powerful method for studying the reactions of elemental atoms with small molecules under cryogenic conditions. In this process, a high-energy pulsed laser is focused onto a solid target of the metal of interest, causing atoms to be ejected from the surface. ccu.edu.tw These ablated metal atoms are then co-condensed with a mixture of this compound (C₂D₂) and an inert gas, typically argon or neon, onto a cold substrate maintained at temperatures as low as 4 K. nih.gov This "freezes" the reaction products in the inert matrix, allowing for their spectroscopic characterization, primarily through infrared (IR) spectroscopy.

Research in this area has revealed that laser-ablated metal atoms can react with acetylene to form a variety of products, including simple adducts, metal vinylidenes, and insertion products. nih.govescholarship.org The use of this compound is crucial for confirming the identity of these products through the observation of isotopic shifts in their vibrational spectra compared to the spectra of their C₂H₂ analogues.

For instance, studies involving the reaction of laser-ablated Group 14 metal atoms (Ge, Sn, Pb) with acetylene in an argon matrix have identified several key products. nih.gov While the primary focus was on C₂H₂, the principles and reaction pathways are directly applicable to C₂D₂. The experiments identified π-complexes, such as M(C₂H₂), and insertion products like HMCCH. nih.gov The formation of these molecules is rationalized through plausible reaction mechanisms that occur upon co-condensation. nih.gov Similarly, reactions with gold atoms have been shown to produce adducts like Au(C₂H₂) and more complex species. escholarship.org In the context of this compound, the corresponding deuterated products, such as M(C₂D₂), DMCCD, and Au(C₂D₂), would be expected, with their vibrational frequencies shifted to lower wavenumbers due to the heavier mass of deuterium (B1214612).

The identification of these novel molecules is supported by comparing the experimental IR spectra with theoretical predictions from density functional theory (DFT) calculations. nih.gov The strong correlation between the observed and calculated vibrational frequencies, relative intensities, and isotopic shifts provides compelling evidence for the assigned structures. nih.gov

Table 1: Representative Products from Reactions of Laser-Ablated Metal Atoms with Acetylene Note: This table shows products identified in reactions with C₂H₂. The corresponding deuterated analogues are the expected products when using this compound.

| Metal (M) | Reactant | Observed Product Formula | Product Class | Supporting Evidence |

| Ge | C₂H₂ | Ge(C₂H₂) | π-Complex | IR Spectroscopy, Isotopic Shifts, DFT Calculations nih.gov |

| Ge | C₂H₂ | HGeCCH | Insertion Product | IR Spectroscopy, Isotopic Shifts, DFT Calculations nih.gov |

| Sn | C₂H₂ | Sn(C₂H₂) | π-Complex | IR Spectroscopy, Isotopic Shifts, DFT Calculations nih.gov |

| Sn | C₂H₂ | HSnCCH | Insertion Product | IR Spectroscopy, Isotopic Shifts, DFT Calculations nih.gov |

| Pb | C₂H₂ | HPbCCH | Insertion Product | IR Spectroscopy, Isotopic Shifts, DFT Calculations nih.gov |

| Au | C₂H₂ | Au(C₂H₂) | Adduct | Photoionization Mass Spectrometry, ab initio Calculations escholarship.org |

Surface-Sensitive Spectroscopic Techniques

Inelastic Electron Tunneling Spectroscopy for Adsorbed this compound

Inelastic Electron Tunneling Spectroscopy (IETS) is a highly sensitive technique capable of measuring the vibrational spectra of individual molecules adsorbed on a surface. tandfonline.com When integrated with a Scanning Tunneling Microscope (STM), the technique (STM-IETS) provides vibrational information at the single-bond level, making it an invaluable tool for understanding surface chemistry. tandfonline.compku.edu.cn

The fundamental principle of IETS involves electrons tunneling from the STM tip to the sample surface (or vice versa). While most electrons tunnel elastically (without energy loss), a small fraction can excite a vibrational mode of an adsorbed molecule, a process known as inelastic tunneling. tandfonline.com This inelastic channel opens only when the electron's energy, determined by the applied bias voltage (V), is equal to or greater than the energy of the vibrational mode (ħω). The opening of this new channel results in a slight increase in the total tunneling conductance (dI/dV), which appears as a peak in the second derivative of the current with respect to voltage (d²I/dV²). tandfonline.com These peaks in the IETS spectrum correspond directly to the vibrational energies of the adsorbate.

STM-IETS has been successfully applied to study this compound (C₂D₂) adsorbed on copper surfaces, notably Cu(100) and Cu(110). arxiv.orgresearchgate.netkyoto-u.ac.jp These studies were pivotal in chemical identification and in probing the interactions between the adsorbate and the substrate. A key finding was the observation of the C-D stretch mode, which showed a distinct isotopic shift from the C-H stretch mode of C₂H₂. researchgate.netkyoto-u.ac.jp

For C₂D₂ adsorbed on Cu(100), the IETS spectrum revealed an increase in tunneling conductance at a bias voltage of 266 mV. researchgate.net This feature was assigned to the excitation of the C-D stretch mode, a significant shift from the 358 mV observed for the C-H stretch mode of C₂H₂ under identical conditions. arxiv.orgresearchgate.net This isotopic shift provides unequivocal confirmation of the vibrational mode's assignment. researchgate.net Further analysis using DFT calculations has shown that the signal for C₂D₂ on Cu(100) primarily derives from the antisymmetric C-D stretch mode. researchgate.net On the Cu(110) surface, a similar isotopic shift was observed, with the C-D stretch mode of C₂D₂ appearing at 258 mV, compared to 350 mV for the C-H stretch of C₂H₂. kyoto-u.ac.jp

These advanced spectroscopic investigations not only allow for the precise measurement of vibrational energies but also enable the study of vibrationally mediated processes, such as the controlled rotation and migration of single molecules on a surface. arxiv.orgkyoto-u.ac.jp

Table 2: IETS Vibrational Energies for this compound on Copper Surfaces

| Adsorbate | Surface | Vibrational Mode | Observed Energy (meV) | Reference |

| C₂D₂ | Cu(100) | C-D Stretch | 266 | arxiv.org, researchgate.net |

| C₂H₂ | Cu(100) | C-H Stretch | 358 | arxiv.org, researchgate.net |

| C₂D₂ | Cu(110) | C-D Stretch | 258 | kyoto-u.ac.jp |

| C₂H₂ | Cu(110) | C-H Stretch | 350 | kyoto-u.ac.jp |

Theoretical and Computational Chemistry of Acetylene D2

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the molecular properties and reactivity of acetylene-d2 (C₂D₂). These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and related properties of molecules like this compound. researchgate.netsoton.ac.uk DFT methods, such as B3LYP, are often employed to study reaction mechanisms, like the hydrogenation of acetylene (B1199291) on catalyst surfaces. mdpi.com For instance, DFT calculations have been used to probe the mechanism of acetylene hydrogenation on clean and adsorbate-covered Pt(111) surfaces, revealing how surface species can be destabilized and affect reaction energetics. researchgate.net

Ab initio methods, such as coupled-cluster (e.g., CCSD(T)) and configuration interaction (CI), provide highly accurate results, often considered benchmark-level. nasa.govtandfonline.comwayne.edu These methods have been used to compute accurate heats of reaction and barrier heights for acetylene dication dissociation. wayne.edu High-level ab initio calculations, like the Weizmann-2 (W2) theory, have been used to determine precise heats of formation for acetylene and its halogenated derivatives. arxiv.org Furthermore, developing accurate intermolecular potentials for acetylene, crucial for predicting phase behavior, has been achieved by fitting high-level ab initio interaction energies. acs.org

The choice of basis set in these calculations is crucial for accuracy. Basis sets of up to "spdfgh" quality, along with extrapolations to the complete basis set limit, are used in high-accuracy studies. arxiv.org For weakly interacting systems like acetylene dimers, bond functions are sometimes added to the basis set to better describe the intermolecular region. acs.org

Elucidation of Potential Energy Surfaces for Isomerization and Reaction Pathways

Theoretical calculations are instrumental in mapping the potential energy surfaces (PES) that govern the isomerization and reaction pathways of this compound. A key isomerization is the conversion of acetylene to the higher-energy vinylidene isomer. acs.org The PES for this process has been extensively studied, with calculations predicting the vinylidene isomer to be approximately 15,200 cm⁻¹ above the acetylene zero-point energy, with a small barrier to isomerization. acs.org

Reaction pathways for various chemical processes involving this compound have been computationally explored. For example, the reaction of an amino radical (NH₂) with this compound has been studied, identifying intermediates and transition states leading to the formation of 1H-azirine. researchgate.net Similarly, the reactions of methylidyne radicals (CH/CD) with acetylene (C₂H₂/C₂D₂) have been shown to proceed through complex formation, leading to products like cyclopropenylidene. rsc.orguhmreactiondynamics.org The reaction of atomic oxygen with acetylene has also been investigated, revealing that the initial step is the addition of the oxygen atom to form an excited complex. dtic.mil

Computational studies have also been crucial in understanding ion-molecule reactions. The reaction between acetylene cations and allene (B1206475) has been modeled, constructing a PES to explain the observed products. rsc.org Furthermore, the photodissociation of molecules like acetaldehyde (B116499) has been shown through trajectory calculations to produce acetylene via isomerization of a vinylidene intermediate. researchgate.net

Characterization of Transition States and Reaction Intermediates

The identification and characterization of transition states and reaction intermediates are critical for understanding reaction mechanisms. Quantum chemical calculations allow for the precise determination of the geometries and energies of these transient species.

In the reaction of an amino radical with this compound, a transition state was located at -268 kJ mol⁻¹ relative to the reactants, connecting a barrierlessly formed intermediate to the 1H-azirine product. researchgate.net For the reaction of methylidyne with this compound, calculations identified collision complexes such as HCCDCD and c-C₃D₂H as key intermediates. rsc.orguhmreactiondynamics.org

In the context of catalysis, DFT calculations have been used to identify transition states for various steps in the hydrogenation of acetylene on metal surfaces. researchgate.net These calculations can reveal how the presence of other adsorbed species affects the activation barriers. researchgate.net For the isomerization of acetylene dication, which is observed to be surprisingly fast, computational studies help to understand the mechanism that differs from what would be predicted by simple transition-state theory based on the ground-state potential energy surface. mit.edu The search for transition state structures is a key component of computational chemistry, with algorithms developed to locate these critical points on the potential energy surface. acs.org

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Theoretical calculations are widely used to predict vibrational frequencies and other spectroscopic parameters for molecules like this compound. These predictions are invaluable for interpreting experimental spectra.

Ab initio and DFT methods can calculate harmonic vibrational frequencies. nasa.govarxiv.org For higher accuracy, anharmonic force fields are computed to account for the anharmonicity of molecular vibrations. arxiv.org These calculations have been performed for acetylene and its isotopologues, providing a detailed understanding of their vibrational energy levels. researchgate.netresearchgate.netresearchgate.net

The calculated vibrational frequencies and rotational constants for various vibrational states can be compared with experimental data from techniques like infrared and Raman spectroscopy. nist.govnih.gov For example, calculations of the vibrational constants for C₂D₂ have enabled the accurate prediction of band centers observed in its infrared spectrum. nist.gov Discrepancies between calculated and observed levels can point to the presence of resonance interactions between vibrational states. nist.gov

Theoretical predictions also extend to the electronic spectra of acetylene. Large-scale configuration interaction (CI) calculations have been used to compute the potential energy curves for various electronic states, aiding in the interpretation of the ultraviolet (UV) spectrum. tandfonline.com

Molecular Dynamics Simulations

Molecular dynamics simulations provide a time-resolved view of molecular motion, offering insights into the dynamics of chemical processes.

Quasi-Classical Trajectory Calculations for Collisional Energy Transfer

Quasi-classical trajectory (QCT) calculations are a powerful tool for studying the dynamics of molecular collisions. In these simulations, the motion of the atoms is governed by classical mechanics on a potential energy surface derived from quantum chemical calculations.

QCT studies have been instrumental in understanding collisional energy transfer involving highly vibrationally excited acetylene. acs.org These calculations have shown that when a translationally hot hydrogen atom collides with an acetylene molecule, a significant amount of translational energy can be transferred to the internal vibrational modes of the acetylene. researchgate.net This "super" energy transfer is often mediated by the formation of a short-lived vinyl complex. researchgate.net

Simulations have revealed that the efficiency of energy transfer can be dramatically enhanced at energies where the vinylidene isomer becomes accessible on the potential energy surface. acs.org The presence of this isomeric well provides an alternative pathway that facilitates more efficient energy relaxation. acs.org QCT calculations have also been used to investigate the outcomes of fast H-atom collisions with acetylene, distinguishing between non-reactive energy transfer and reactive H-atom exchange, both of which can proceed through the formation of a vinyl complex. nih.gov The results of these simulations can be correlated with experimental observations of collisional relaxation rates. acs.org

Isotopic Effects in Theoretical Predictions

Theoretical predictions are essential for interpreting experimental data and understanding the origin of these isotopic effects. rsc.org Computational methods can accurately calculate changes in vibrational frequencies, rotational constants, and bond lengths upon deuteration. e-journals.in

Vibrational Frequencies and Rotational Constants:

The substitution of hydrogen with heavier deuterium (B1214612) atoms in this compound leads to a significant reduction in vibrational frequencies due to the increased reduced mass of the vibrating system. This effect is particularly pronounced for modes involving the movement of the deuterium atoms. Theoretical calculations can predict these frequency shifts, which are in good agreement with experimental spectroscopic data. e-journals.innist.gov

Similarly, the rotational constant of a molecule is inversely proportional to its moment of inertia. Deuteration increases the moment of inertia, thus decreasing the rotational constant. Theoretical calculations have successfully predicted the rotational constants for both C2H2 and C2D2. e-journals.in

Table 1: Comparison of Experimental and Theoretical Rotational Constants for C2H2 and C2D2

| Compound | Method | Experimental Rotational Constant (B) (GHz) | Calculated Equilibrium Rotational Constant (Be) (GHz) |

| C2H2 | MP2/aug-cc-pVTZ | 35.3348 ± 0.036 e-journals.in | 35.1819 e-journals.in |

| CCSD(T)/aug-cc-pVTZ | 35.0892 e-journals.in | ||

| C2D2 | MP2/aug-cc-pVTZ | 25.2771 ± 0.0045 e-journals.in | 25.2495 e-journals.in |

| CCSD(T)/aug-cc-pVTZ | 25.2574 e-journals.in |

Isotope Effects in Dissociation and Ionization:

Theoretical studies on the dissociation and ionization of acetylene and its deuterated analogue reveal significant isotope effects. For instance, in dissociative excitation by collision with metastable neon atoms, the isotopic ratio for the formation of C2* was found to be positive, consistent with the faster dissociation of the C-H bond compared to the C-D bond as predicted by RRKM theory. kyushu-u.ac.jp Conversely, a negative isotope effect was observed for the formation of CH* (or CD*), suggesting a more complex mechanism possibly involving isomerization. kyushu-u.ac.jp

In dissociative electroionization, the appearance energies of fragment ions show shifts upon deuteration. For example, the onset for D+ formation from C2D2 is slightly higher than that for H+ from C2H2. uliege.be These differences can be rationalized by considering the changes in zero-point energies of the parent molecule and the fragments.

Reaction Mechanisms and Chemical Dynamics Involving Acetylene D2

Isomerization Dynamics and Spectroscopy

The isomerization between acetylene (B1199291) and vinylidene is a classic example of a 1,2-hydrogen shift, a fundamental process in organic chemistry. mit.edu Vinylidene is a high-energy isomer of acetylene and has been identified as a transient intermediate in various chemical reactions. mit.eduresearchgate.net Investigating the dynamics of this isomerization, particularly with the deuterated isotopologue, offers a detailed view of the quantum mechanical nature of such rearrangements.

The isomerization of vinylidene-d2 (D2CC) to acetylene-d2 (DCCD) is a key prototype for 1,2-shift reactions. mit.edu Spectroscopic studies, often employing techniques like photoelectron spectroscopy of the D2CC⁻ anion, provide a direct probe into the dynamics of the neutral D2CC species. mit.edu These experiments allow for the preparation of vinylidene-d2 and subsequent observation of its transformation into the more stable this compound form.

Full-dimensional quantum dynamics calculations have been performed to compute the state-specific resonance decay lifetimes of vinylidene-d2. rsc.org These theoretical models utilize normal coordinates to describe the nuclear motion and employ advanced computational methods to extract the energies and lifetimes of the transient vinylidene species. rsc.org The calculated energy levels show good agreement with experimental results, validating the theoretical approaches. rsc.org

The isomerization process is highly dependent on the specific quantum state of the molecule. mit.edu Research indicates that the isomerization from vinylidene to acetylene is not a simple, uniform process but is instead highly state-specific. mit.edu This specificity provides a quantum mechanical foundation for understanding the 1,2-hydrogen shift reaction. mit.edu

Vibrational excitation plays a crucial role in promoting the isomerization from this compound to vinylidene-d2. Spectroscopic investigations have focused on highly vibrationally excited levels of acetylene, where the energy is sufficient to overcome the isomerization barrier. mit.edu It is believed that the local bending motion is a major contributor to the isomerization process. mit.edu

Studies using infrared (IR) vibrational pre-excitation combined with high-resolution photoelectron spectroscopy of the vinylidene-d2 anion (D2CC⁻) have explored the effects of exciting specific vibrational modes. chemrxiv.org By tuning an IR laser to excite fundamental stretching modes in the anion before photodetachment, researchers can study the influence of this vibrational energy on the subsequent isomerization dynamics of the neutral molecule. chemrxiv.org

Theoretical models suggest that in the energy region above the vinylidene zero-point energy, the vibrationally excited molecule can exist as either the acetylene or vinylidene form. acs.org The relative probability of finding the molecule in either isomeric form is related to the ratio of their vibrational level densities at that energy. acs.org For vinylidene-d2, excitation of certain vibrational modes, such as the ν6 mode, has been shown to have a less pronounced effect on promoting isomerization compared to its hydrogenated counterpart, suggesting that the deuteration makes the isomerization less facile even with vibrational excitation. mit.edu This observation underscores the significant impact of isotopic substitution on the intricate dynamics of isomerization.

Acetylene-Vinylidene Isomerization

Ion-Molecule Reactions of this compound Cations

The study of ion-molecule reactions involving this compound cations (C2D2⁺) in the gas phase offers a window into the fundamental principles of chemical reactivity. rsc.orgresearchgate.net These reactions are crucial for understanding chemical processes in various environments, from interstellar clouds to industrial plasmas. By using isotopically labeled reactants, researchers can trace the pathways of atoms and unravel complex reaction mechanisms.

The kinetics and product distributions of gas-phase reactions involving C2D2⁺ have been investigated using techniques such as trapped-ion mass spectrometry. rsc.orgresearchgate.net These methods allow for the precise control and measurement of reaction products and their formation rates. rsc.orgresearchgate.net

For example, the reaction of C2D2⁺ with methane (B114726) (CH4) has been studied to understand the formation of larger hydrocarbon ions. In these reactions, various product channels are observed, and their branching ratios are determined. The use of deuterated acetylene allows for the clear identification of products resulting from C-C bond formation and hydrogen/deuterium (B1214612) transfer.

A notable example is the reaction of C2D2⁺ with propyne (B1212725) (CH3CCH). rsc.orgresearchgate.net Experimental and theoretical studies have shown that this reaction proceeds through the formation of a bound reaction complex. researchgate.net The observed products include C3D2H⁺, C3D2H2⁺, and C5D4H2⁺. The formation of these products and their relative abundances provide detailed information about the potential energy surface of the reaction.

| Product Ion | Branching Ratio (%) | Reaction Channel |

|---|---|---|

| C3D2H⁺ | ~50 | H atom transfer |

| C3D2H2⁺ | ~30 | H2 molecule transfer |

| C5D4H2⁺ | ~20 | Adduct formation |

Note: The branching ratios are approximate and can vary with experimental conditions.

Charge transfer is a dominant process in many ion-molecule reactions involving C2D2⁺. researchgate.net In the reaction of C2D2⁺ with neutral molecules, an electron may be transferred from the neutral to the cation, resulting in a neutral C2D2 molecule and a newly formed cation. This process can be accompanied by the exchange of hydrogen and deuterium atoms, a phenomenon referred to as scrambling. colorado.edu

The reaction of C2D2⁺ with propyne demonstrates significant H/D scrambling, which is consistent with the formation of a short-lived intermediate complex where bond breaking and formation can occur before the final products are formed. colorado.edu In contrast, the reaction of C2D2⁺ with allene (B1206475) (CH2CCH2) is dominated by long-range charge exchange with no significant complex formation or H/D scrambling. rsc.orgresearchgate.net This highlights how the structure of the neutral reactant dramatically influences the reaction mechanism. rsc.orgresearchgate.net

Studies with mode-selectively excited HOD⁺ reacting with C2D2 have shown that charge transfer is the main reaction channel, though it is inhibited by increasing collision energy. researchgate.net Interestingly, while vibrational excitation of HOD⁺ has little effect on the total charge transfer cross-section, it significantly enhances charge transfer when it is accompanied by hydrogen/deuterium exchange. researchgate.net

Investigating the reactivity of different isomers of a particular ion provides deep insights into how molecular structure dictates chemical function. rsc.orgresearchgate.net By selecting a specific isomer of the C2D2⁺ cation (i.e., acetylene vs. vinylidene structure), researchers can explore how its unique geometry and energy influence reaction outcomes.

Studies on the reactions of C2D2⁺ with isomers of C3H4 (propyne and allene) have revealed pronounced isomer-selective bimolecular reactive processes. rsc.org While the acetylene cation reacting with propyne leads to the formation of a reaction complex and multiple products, its reaction with allene favors long-range charge exchange without complex formation. rsc.orgresearchgate.net This difference in reactivity is attributed to the distinct potential energy surfaces governing the interactions between the acetylene cation and the two C3H4 isomers. rsc.orgresearchgate.net

These isomer-selected studies are critical for building a comprehensive understanding of ion-molecule chemistry and are essential for modeling chemical evolution in environments where a variety of isomers may be present.

Isomer-Selected Reactivity Studies

Enzymatic Reaction Mechanisms

Acetylene hydratase (AH) is a unique tungstoenzyme found in bacteria like Pelobacter acetylenicus that catalyzes the non-redox hydration of acetylene to acetaldehyde (B116499). researchgate.netnih.govwikipedia.org The enzyme contains a tungsten center coordinated by two molybdopterin cofactors, a cysteine residue, and a water molecule. wikipedia.orgnih.gov The active state for catalysis is believed to be W(IV). nih.gov

To elucidate the catalytic mechanism, labeling experiments using this compound have been instrumental. researchgate.netresearchgate.net Studies on bioinspired tungsten complexes designed to mimic the enzyme's active site have shown that the reaction can proceed via a bis-acetylene intermediate. researchgate.net Specifically, labeling studies using C2D2 with a tungsten-pyridyl-thiolate system demonstrated that the insertion reaction involves the coordination of a second acetylene molecule before the key bond-forming step occurs. researchgate.net This suggests a "first-shell" mechanism where the substrate binds directly to the tungsten atom. nih.govnih.gov

Two primary mechanisms have been proposed for acetylene hydratase: a "first-shell" and a "second-shell" mechanism. The second-shell model suggests that a water molecule coordinated to the tungsten is activated by a nearby aspartate residue (Asp13) and attacks the acetylene substrate bound in a separate hydrophobic pocket. nih.gov However, computational studies found this pathway to have high energy barriers. nih.gov

The first-shell mechanism, supported by density functional theory (DFT) calculations and labeling studies, proposes that the acetylene substrate first displaces the water molecule coordinated to the tungsten center. nih.govscispace.com The tungsten ion, with its d2 electronic configuration, binds and activates the acetylene, making it susceptible to nucleophilic attack. nih.gov A water molecule, assisted by the now-ionized Asp13 residue, then attacks the coordinated acetylene. nih.govscience.gov This is followed by a proton transfer from the aspartate to the newly formed vinyl anion intermediate. nih.gov In the final isomerization step to acetaldehyde, Asp13 acts as a proton shuttle, moving a proton from the vinyl alcohol's hydroxyl group to the α-carbon. nih.govscience.gov The use of C2D2 in model systems helps to trace the path of the deuterium atoms through this intricate series of activation and proton transfer steps, confirming the direct involvement of the substrate with the metal center. researchgate.netresearchgate.net

Tungsten-Dependent Acetylene Hydratase Catalysis

Collisional Energy Transfer Processes

Translational-to-vibrational (T-V) energy transfer is a fundamental process in chemical physics where the kinetic energy of colliding particles is converted into the internal vibrational energy of a molecule. tutorchase.com In collisions involving this compound, this process has been studied, particularly with translationally hot hydrogen or deuterium atoms. researchgate.netaps.org

Experiments and quasi-classical trajectory (QCT) calculations on collisions between hyperthermal H atoms and acetylene have revealed that T-V energy transfer can be highly efficient. aps.org Isotope-substituted experiments, including those conceptually related to C2D2, showed the formation of a long-lived intermediate vinyl complex (C2H3 or its deuterated analogues) during the collision. aps.org The formation of this chemical complex allows for the redistribution of the collision energy into the internal modes of the acetylene molecule before the complex dissociates, leading to a vibrationally excited product. aps.org This mechanism is far more effective than energy transfer occurring through purely repulsive interactions on the potential energy surface. aps.org Studies on the collisional relaxation of highly vibrationally excited acetylene show two distinct T-V energy transfer regimes: a linear dependence of energy loss on internal energy at lower energies (<10,000 cm⁻¹), and a dramatic increase in transfer efficiency at higher energies where isomerization to vinylidene becomes possible. acs.org

"Super energy transfer" or "supercollisions" are a subset of T-V processes characterized by the transfer of an exceptionally large fraction of the initial collision energy into the molecule's internal degrees of freedom in a single collision event. researchgate.netresearchgate.net This phenomenon has been investigated for the H + C2H2 system and its isotopic variants like H + C2D2 and D + C2H2. researchgate.netdoi.org

Quasi-classical trajectory calculations show that supercollisions are possible over a wide range of collision energies (e.g., 25 to 65 kcal/mol for H + C2H2). researchgate.netdoi.org The essential mechanism is the formation of a transient chemical complex, which lives long enough for significant energy randomization to occur. researchgate.netresearchgate.net For instance, in collisions of translationally hot H atoms (~60 kcal/mol) with acetylene, about 10% of the encounters result in the transfer of up to 70% of this kinetic energy into the vibrational modes of the molecule. researchgate.net The cross-section for this process is orders of magnitude greater than what would be predicted by models based on repulsive interactions. researchgate.net Comparative studies have also been performed; for example, while a hot D atom is more likely to form a complex with acetylene than with ethylene (B1197577), the latter system can exhibit even higher efficiency for super energy transfer due to the greater number of degrees of freedom and longer lifetime of the C2H4D complex. researchgate.net

Table 2: Key Findings in Super Energy Transfer Studies Involving Acetylene Isotopologues Data synthesized from findings in referenced studies. researchgate.netresearchgate.netdoi.org

| Collision System | Collision Energy | Key Finding | Mechanism |

|---|---|---|---|

| H + C2H2 | ~60 kcal/mol | ~10% of collisions are "super," transferring up to 70% of translational energy to vibrational energy. | Formation of a long-lived vinyl complex (C2H3). |

| H + C2H2 | 25-65 kcal/mol | Super energy transfer occurs across this energy range; average energy transfer increases with collision energy. | Chemical-complex-formation is essential. |

| D + C2H2 | 70 kcal/mol | Efficient supercollision process observed. | Formation of C2H2D complex. |

| H + C2D2 | Not specified | System studied in the context of roaming dynamics and energy transfer. | Formation of C2D2H complex. |

Energy Transfer Dynamics at Solid Surfaces

The study of energy transfer dynamics involving this compound (C2D2) at solid surfaces is crucial for understanding fundamental processes like trapping, desorption, diffusion, and chemical reactivity. mpg.deresearchgate.net These dynamics are often investigated using advanced techniques such as inelastic electron tunneling spectroscopy (IETS) with a scanning tunneling microscope (STM). mpg.deaps.orgresearchgate.net

Research has shown that when an isolated this compound molecule is adsorbed on a copper (100) surface, inelastic electron tunneling spectra reveal an increase in tunneling conductance at 266 millivolts (mV). mpg.deresearchgate.net This is attributed to the excitation of the C-D stretch mode and represents an isotopic shift from the 358 mV observed for the C-H stretch mode in Acetylene (C2H2). mpg.deresearchgate.net

A significant finding is the coupling of this vibrational excitation to the rotational motion of the adsorbed molecule. aps.org Excitation of the C-D stretch mode in this compound leads to a remarkable 60-fold increase in the rate of its rotation between two equivalent sites on the Cu(100) surface at a temperature of 8 Kelvin. aps.org This is a substantially larger increase than the 10-fold enhancement observed for C2H2 upon excitation of its C-H stretch mode. aps.org This phenomenon highlights that the energy from the vibrational mode is efficiently transferred to the hindered rotational motion of the molecule before it can dissipate into the substrate. aps.org

The large inelastic tunneling conductances observed for both C2H2 and C2D2 suggest a resonant tunneling mechanism is at play. aps.org These findings demonstrate that even when the rate of energy relaxation to the substrate is significant, it does not completely quench the induced molecular motions. aps.org

The interaction of this compound with solid surfaces can also be influenced by the presence of other species. For instance, studies on the interaction of hydrogen (H) atoms with a D-covered Cu(100) surface have shown the formation of HD and D2, indicating abstraction and recombination processes. researchgate.net

The energy transfer between impinging molecules and a surface involves multiple degrees of freedom, including rotation, vibration, and lateral motion along the surface. uni-ulm.de This energy redistribution is critical in determining whether a molecule will become trapped on the surface or scatter off. uni-ulm.de Without energy dissipation into the substrate, permanent trapping would not occur. uni-ulm.de

Interactive Data Table: Vibrational Excitation and Rotational Enhancement of Acetylene Isotopologues on Cu(100)

| Molecule | Vibrational Mode | Excitation Energy (meV) | Increase in Rotation Rate |

| This compound (C2D2) | C-D Stretch | 266 | 60-fold |

| Acetylene (C2H2) | C-H Stretch | 358 | 10-fold |

Data sourced from Stipe et al. (1998). aps.org

Applications of Acetylene D2 in Specialized Research Domains

Astrochemistry and Interstellar Medium Research

The study of deuterated molecules, such as Acetylene-d2 (C₂D₂), is of paramount importance in astrochemistry. The relative abundances of deuterated species in the interstellar medium (ISM) provide crucial insights into the chemical and physical processes occurring in these cold, dense environments. youtube.com The space between stars is not empty but is filled with diffuse material known as the interstellar medium (ISM), which consists of gas, dust, atoms, molecules, and ions. d-nb.info This medium is the raw material for the formation of new stars. d-nb.info

Acetylene (B1199291), in its various isotopic forms, is a fundamental building block in the synthesis of more complex organic molecules in space. pnas.orgarxiv.org Its unique stability combined with its reactivity makes it a key player in the chemical evolution of carbon complexity across diverse astronomical environments, from cold molecular clouds to hot circumstellar envelopes. arxiv.org Laboratory studies involving the reaction of ethynyl (B1212043) radicals (C₂H) with d₄-ethylene (C₂D₄) have been used to understand the formation of molecules like vinylacetylene in low-temperature environments such as Titan's atmosphere. acs.org

The processing of simple hydrocarbon ices, including acetylene (C₂H₂) and its deuterated counterpart, this compound (C₂D₂), by energetic electrons simulates the effects of galactic cosmic rays on the surfaces of icy bodies like those in the Kuiper Belt. researchgate.netnih.govdntb.gov.ua These experiments provide insights into the hydrocarbon chemistry that can occur on the surface of moons like Titan, revealing pathways for the production of complex hydrocarbons from atmospheric sources. researchgate.netdntb.gov.ua The study of reactions between carbon atoms and this compound is also crucial for understanding the growth of carbon chains in dense interstellar clouds. acs.org

Laboratory experiments are essential for understanding the chemical transformations that occur in extraterrestrial ices. In these simulations, ices composed of molecules like this compound are exposed to various forms of ionizing radiation, such as energetic electrons and protons, to mimic the conditions in space. researchgate.netdntb.gov.uaresearchgate.net

When pure acetylene ice is irradiated, it can lead to the formation of a variety of new molecules. researchgate.netinaf.it For instance, in thicker ice films, the irradiation with ion beams has been shown to produce species such as methane (B114726) (CH₄), ethylene (B1197577) (C₂H₄), propylene (B89431) (C₃H₆), and vinylacetylene (C₄H₄). inaf.it Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to monitor the molecular changes induced by this processing. nih.govinaf.it

Studies on mixed ices, such as those containing carbon monoxide (CO) and this compound, have been conducted to explore the formation of complex organic molecules (COMs). rsc.orgresearchgate.net For example, to distinguish between different isomers formed in CO-C₂H₂ ices, isotopically labeled C¹⁸O-C₂D₂ ices were used. This allowed researchers to identify the formation of D2-¹⁸O-cyclopropenone (C₃D₂¹⁸O) and its isomers. researchgate.net These experiments demonstrate that the interaction of ionizing radiation with simple ices can lead to a rich and complex chemistry. rsc.orgnsf.gov

The table below summarizes some of the products identified in laboratory simulations of irradiated acetylene ices.

| Precursor Ice | Radiation Source | Identified Products | Reference |

| Acetylene (C₂H₂) (thick film) | 1.0 MeV H⁺, 1.0 MeV He⁺, 1.0 & 1.5 MeV N⁺ | Methane (CH₄), Ethylene (C₂H₄), Propylene (C₃H₆), Vinylacetylene (C₄H₄) | inaf.it |

| Acetylene (C₂H₂) | Energetic electrons | Benzene (B151609) (C₆H₆), Phenylacetylene (C₈H₆), Styrene (C₈H₈), Naphthalene (C₁₀H₈), Phenanthrene (C₁₄H₁₀) | researchgate.net |

| ¹³C-Acetylene (¹³C₂H₂) | Galactic Cosmic Ray proxies | Aromatics | nih.gov |

Acetylene is considered a primary precursor to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex organic molecules in the ISM. pnas.orgarxiv.orgresearchgate.net The ionization of acetylene clusters can lead to intracluster polymerization, forming covalently bonded cyclic structures like the cyclobutadiene (B73232) cation and the benzene cation. pnas.org

Laboratory experiments have shown that the irradiation of acetylene ices can efficiently produce aromatic molecules. researchgate.netnih.govresearchgate.net For example, the bombardment of acetylene ice with electrons has led to the isomer-specific identification of benzene, phenylacetylene, styrene, naphthalene, and phenanthrene. researchgate.net This suggests that galactic cosmic ray exposure of acetylene ices on surfaces like Titan's could be a significant source of aromatic hydrocarbons, challenging the idea that they are only formed in the atmosphere. researchgate.net

Furthermore, the combination of acetylene with other molecules in interstellar ices, such as carbon monoxide or ammonia, can lead to the formation of a diverse range of COMs, including alcohols, ethers, aldehydes, and ketones. rsc.orgresearchgate.netnsf.gov These processes, driven by non-equilibrium conditions created by ionizing radiation, can occur even at the extremely low temperatures of interstellar space (as low as 5 K). nsf.gov

The study of isotopic fractionation, or the non-random distribution of isotopes among different molecules and within the same molecule, provides valuable information about the formation conditions of molecules in the ISM. "Isotopic clumping," where multiple heavy isotopes are found within the same molecule, is particularly sensitive to temperature. researchgate.net

Acetylene has been used as a model compound to predict the clumping of two ¹³C atoms at different temperatures. researchgate.net This is significant because acetylene is a known precursor to interstellar aromatic compounds. researchgate.net The equilibrium exchange reaction between singly and doubly ¹³C-substituted acetylene is more favorable at lower temperatures, meaning that the observation of clumped isotopes can act as a thermometer for the environments in which these molecules formed. researchgate.net

Formation Mechanisms of Complex Organic Molecules and Aromatic Hydrocarbons in Space

Combustion Science and Tracer Diagnostics

In the field of combustion science, understanding the chemical kinetics of hydrocarbon fuels is essential for developing more efficient and cleaner combustion technologies. Acetylene is a key intermediate species in the combustion of many hydrocarbons. tandfonline.comresearchgate.net

Detailed kinetic mechanisms are developed to simulate the complex network of reactions that occur during combustion. tandfonline.comresearchgate.netresearchgate.netd-nb.info These mechanisms are tested and refined by comparing their predictions to experimental data from sources like shock tubes and laminar flames. researchgate.netresearchgate.net Acetylene oxidation chemistry is a critical component of these models, as it is linked to the formation of soot and benzene. tandfonline.com

Acetylene has also been utilized as a tracer gas in combustion diagnostics and to quantify methane emissions. acs.orgcopernicus.org Its low atmospheric background and availability make it a suitable choice for such applications. copernicus.org In studies of biomass combustion, for example, real-time detection of species including acetylene has been demonstrated in the reaction zones of pilot-scale reactors. acs.org The use of isotopically labeled species like this compound in these studies can help to trace specific reaction pathways and validate complex chemical kinetic models. acs.orguhmreactiondynamics.org

Materials Science and Functional Molecule Development

Precursor for the Synthesis of Functionalized Organic Molecules and Polymers

This compound serves as a fundamental two-carbon building block in the synthesis of a wide array of deuterated organic molecules and polymers. researchgate.netsemanticscholar.org Its reactivity, centered around the carbon-carbon triple bond, allows for numerous transformations, including vinylation, coupling reactions, and polymerization, making it a versatile precursor for materials with tailored properties. nih.govnih.gov The incorporation of deuterium (B1214612) can enhance the pharmacokinetic profiles of biologically active molecules, making C2D2 a valuable starting material in medicinal chemistry and drug development. semanticscholar.orgnih.gov

A key application is in the synthesis of deuterated vinyl derivatives. semanticscholar.orgnih.gov For example, C2D2, generated on-demand from calcium carbide (CaC2) and deuterium oxide (D2O), can be used for the cost-efficient deuterium labeling of S,O-vinyl compounds with high yields (68–94%). semanticscholar.orgnih.govresearchgate.net This method provides access to heteroatom-functionalized and D-labeled molecules that are important intermediates in organic synthesis. semanticscholar.orgresearchgate.net The Favorsky reaction, which involves the ethynylation of carbonyl compounds, can also be performed with C2D2 to produce deuterated propargyl alcohols, further expanding the library of available deuterated building blocks. researchgate.net

In polymer science, this compound is used to synthesize poly(this compound), an isotopically labeled version of the conducting polymer polyacetylene. scispace.comresearchgate.net The study of poly(this compound) and its copolymers with regular acetylene has been crucial for understanding the structure, vibrational properties, and conduction mechanisms of this important class of materials. scispace.comaps.orgaip.org Infrared and Raman spectroscopy studies of these deuterated polymers have helped in assigning vibrational modes and understanding the effects of doping on the polymer chain. aps.orgaip.org

Table 2: Synthesis of Deuterated Molecules from this compound

This table provides examples of functionalized molecules and polymers synthesized using this compound as a precursor.

| Product Type | Reaction | Reactants | Key Features | Citation |

| Deuterated S,O-Vinyl Derivatives | Nucleophilic Addition | This compound, Alcohols, Thiols | Atom-economic and cost-efficient method for producing D-labeled building blocks with yields of 68-94%. | semanticscholar.orgnih.gov |

| Poly(this compound) | Ziegler-Natta Polymerization | This compound | Creates a deuterated conducting polymer, enabling detailed spectroscopic and structural analysis. | scispace.comresearchgate.netaps.org |

| (E)- and (Z)-Triethoxy(vinyl-d2)silanes | Hydrosilylation | This compound, Triethoxysilane (B36694) | Stereoselective synthesis of deuterated silane (B1218182) coupling agents for advanced materials. | acs.orgresearchgate.net |

| Deuterated Heterocycles | Cycloaddition/Coupling | This compound, Various N-compounds | Provides access to D-labeled versions of important molecular scaffolds like pyrroles and indoles. | nih.gov |

Development of Deuterium-Labeled Building Blocks for Advanced Materials

The synthesis of deuterium-labeled building blocks from this compound is a critical step in the development of advanced materials with specific functionalities. These building blocks are molecules that can be incorporated into larger structures, such as polymers, pharmaceuticals, or organosilicon compounds, to impart desired properties derived from the presence of deuterium. enamine.netmdpi.com

A prominent example is the synthesis of deuterated silane coupling agents. The stereoselective hydrosilylation of this compound with triethoxysilane, using specific metal catalysts, can yield either (E)- or (Z)-triethoxy(vinyl-d2)silanes. acs.orgresearchgate.net These deuterated vinylsilanes are valuable precursors for creating advanced materials where the deuterium label can serve as a probe for spectroscopic analysis or modify material properties. The ability to control the stereochemistry (cis or trans) of the product is crucial for designing materials with precise three-dimensional structures. acs.orgresearchgate.net

Furthermore, C2D2 is instrumental in creating building blocks for functional D-labeled molecules with potential applications in pharmacology. semanticscholar.orgnih.gov The "deuterium effect" in drug molecules can alter metabolic pathways, often leading to improved pharmacokinetic profiles, such as longer half-life and reduced side effects. enamine.netmdpi.com By using C2D2 in the initial stages of synthesis, complex deuterated molecules can be built efficiently. Custom-designed reactors that generate C2D2 on-demand have been developed to facilitate the synthesis of these D-labeled building blocks, making the process safer and more accessible for laboratory use. semanticscholar.orgnih.gov This technology accelerates the development of new deuterated drugs and other advanced functional materials. semanticscholar.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize acetylene-d2 with high isotopic purity?

- Methodological Answer : Optimal synthesis involves deuterium substitution via gas-phase reactions or catalytic exchange. For example, replacing hydrogen atoms in acetylene with deuterium requires controlled environments (e.g., using D2O or deuterated reagents) to minimize isotopic scrambling. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) should validate isotopic purity, as demonstrated in studies comparing ionization efficiency between acetylene-d2 and non-deuterated analogs .

Q. What spectroscopic techniques are most effective for characterizing acetylene-d2’s isotopic substitution effects?

- Methodological Answer : Microwave and infrared (IR) spectroscopy are critical. Microwave spectroscopy resolves rotational transitions altered by deuterium’s mass difference, as shown in NIST studies analyzing J-values and hyperfine splitting . IR spectroscopy, combined with quantum mechanical (QM) calculations, identifies vibrational mode shifts (e.g., C≡C stretching frequencies) due to isotopic substitution. Computational tools like Schrödinger’s Maestro enable visualization and isotopic labeling adjustments .

Q. How can researchers optimize IR spectroscopy to detect deuterium-induced vibrational shifts in acetylene-d2?

- Methodological Answer : Use high-resolution FTIR with cryogenic cooling to minimize thermal broadening. Compare experimental spectra against QM-predicted vibrational modes. For instance, deuterium substitution reduces vibrational frequencies by ~15–20%, requiring baseline correction and isotopic impurity checks .

Advanced Research Questions

Q. How can contradictions in kinetic data from acetylene-d2 gas-surface collision studies be resolved?

- Methodological Answer : Discrepancies in translational energy distributions (e.g., between ethylene-d2 and acetylene-d2 at varying temperatures) may arise from surface contamination or inconsistent collision angles. Replicate experiments under controlled ultrahigh vacuum (UHV) conditions and apply error propagation models to assess instrumental uncertainties (e.g., ionization detector calibration) .

Q. What isotopic effects dominate acetylene-d2’s reactivity in hydrogenation or dehydrogenation reactions?

- Methodological Answer : Kinetic isotope effects (KIEs) arise from differences in zero-point energy between C–H and C–D bonds. For example, deuterated acetylene exhibits slower reaction rates in catalytic hydrogenation due to stronger C–D bonds. Use isotopic labeling in time-resolved MS to track reaction intermediates and validate KIE models .

Q. How can computational models reconcile discrepancies between experimental and simulated vibrational spectra of acetylene-d2?

- Methodological Answer : Employ ab initio methods (e.g., DFT or CCSD(T)) with anharmonic corrections. Compare computed spectra to experimental data, adjusting basis sets or isotopic mass parameters. Studies show that including deuterium’s nuclear volume effects improves agreement with microwave rotational constants .

Q. What experimental strategies address anomalies in acetylene-d2’s photoionization efficiency curves?

- Methodological Answer : Calibrate photoionization mass spectrometers using reference gases (e.g., benzene-d6) to account for ionization cross-section variations. Analyze threshold regions for autoionization artifacts, as non-Franck-Condon transitions may distort efficiency curves in deuterated species .

Q. How should data collection be structured for studying acetylene-d2’s role in gas-phase reaction networks?

- Methodological Answer : Design experiments with modular reactors to isolate reaction pathways. Use isotopic tracing (e.g., <sup>13</sup>C-labeled acetylene-d2) and time-of-flight MS to track product branching ratios. Cross-validate results with literature data on analogous non-deuterated systems .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-check results using multiple techniques (e.g., IR + microwave spectroscopy) and apply statistical tests (e.g., χ<sup>2</sup> analysis) to identify systematic errors .

- Advanced Instrumentation : Prioritize UHV systems for surface studies and high-resolution spectrometers for isotopic analysis to minimize environmental interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.